

Thermodynamic Properties of C₉H₁₈ Alkenes: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Ethyl-2,4-dimethylpent-1-ene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of C₉H₁₈ alkenes, commonly known as nonenes. Given the vast number of nonene isomers, this document combines available experimental data with established theoretical estimation methods to offer a thorough resource. The information presented is crucial for understanding the stability, reactivity, and potential applications of these compounds in various fields, including chemical synthesis and drug development.

Introduction to C₉H₁₈ Alkenes

The molecular formula C₉H₁₈ represents a large number of alkene isomers, including various linear and branched nonenes. The position of the double bond and the branching of the carbon chain significantly influence their physicochemical and thermodynamic properties. Due to the challenges in isolating and experimentally characterizing each isomer, a combination of experimental data for representative compounds and computational estimation methods is essential for a comprehensive understanding.

Quantitative Thermodynamic Data

Experimental thermodynamic data for all C₉H₁₈ alkene isomers are not exhaustively compiled. However, high-quality data are available for key isomers such as 1-nonene, which can serve as a benchmark. For other isomers, the Benson group additivity method is a widely accepted and reliable technique for estimating thermodynamic properties.^{[1][2]}

Standard Enthalpy of Formation

The standard enthalpy of formation ($\Delta_f H^\circ$) is a critical measure of a compound's stability.[3] The following table presents the available experimental value for 1-nonene and an estimated value for a representative branched isomer to illustrate the effect of structure.

Isomer	Formula	State	$\Delta_f H^\circ$ (kJ/mol)	Method
1-Nonene	C ₉ H ₁₈	gas	-103.5	Experimental
2,3,4-Trimethyl-2-hexene	C ₉ H ₁₈	gas	-145.2	Estimated (Benson)

Data for 1-Nonene from You-iggy[4]. Estimated value calculated using Benson group additivity principles.

Standard Molar Entropy and Heat Capacity

Standard molar entropy (S°) and molar heat capacity (C_p°) are fundamental properties for predicting the thermodynamic behavior of substances over a range of temperatures.

Isomer	Formula	State	S° (J/mol·K)	C_p° (J/mol·K)	Method
1-Nonene	C ₉ H ₁₈	gas	501.5	201.0	Experimental
2,3,4-Trimethyl-2-hexene	C ₉ H ₁₈	gas	485.3	215.8	Estimated (Benson)

Data for 1-Nonene from You-iggy[4]. Estimated values calculated using Benson group additivity principles.

Experimental Protocols

The determination of thermodynamic properties relies on precise calorimetric and physical measurement techniques. The following sections detail the methodologies for key experiments.

Determination of Enthalpy of Formation

The standard enthalpy of formation of a C₉H₁₈ alkene is typically determined indirectly through combustion calorimetry.^{[5][6]}

Protocol: Combustion Calorimetry

- **Sample Preparation:** A precisely weighed sample of the purified C₉H₁₈ alkene is placed in a sample holder within a high-pressure vessel, known as a bomb calorimeter.
- **Oxygen Pressurization:** The bomb is purged and then filled with a high pressure of pure oxygen.
- **Immersion:** The sealed bomb is immersed in a known quantity of water in a thermally insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
- **Ignition:** The sample is ignited electrically. The combustion of the alkene releases heat, which is transferred to the surrounding water and the calorimeter, causing a temperature rise.
- **Temperature Measurement:** The temperature of the water is monitored until it reaches a maximum and then begins to cool. The total temperature change is determined after applying corrections for heat exchange with the surroundings.
- **Calculation of Heat of Combustion:** The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined from the combustion of a standard substance like benzoic acid), and the mass of the sample.
- **Hess's Law Application:** The standard enthalpy of formation of the alkene is then calculated using Hess's Law, by combining the experimentally determined enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).^[3]

Determination of Heat Capacity

The heat capacity of liquid C₉H₁₈ alkenes is determined using a calorimeter, often a Differential Scanning Calorimeter (DSC).^{[7][8][9][10]}

Protocol: Differential Scanning Calorimetry (DSC)

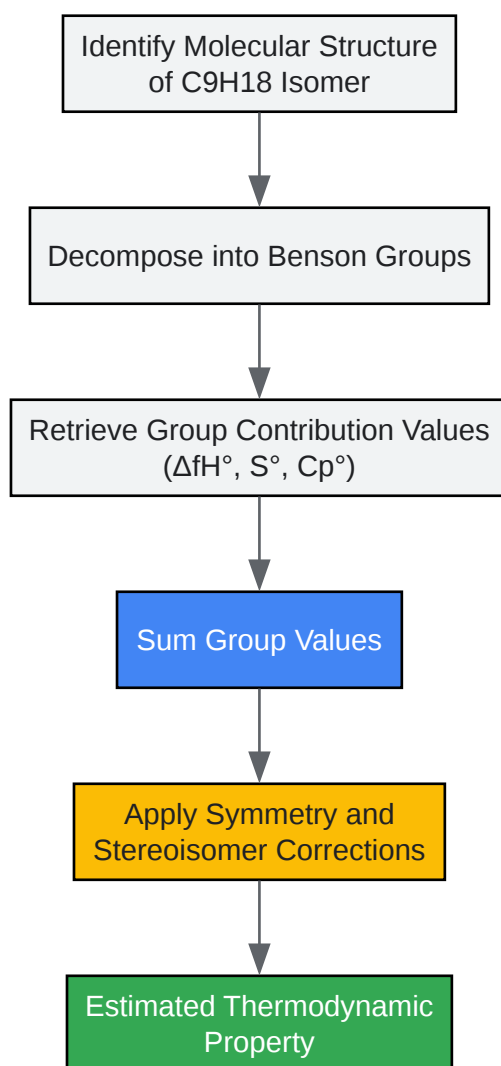
- **Sample and Reference Preparation:** A small, accurately weighed sample of the liquid alkene is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the sample and reference at a constant rate over a defined temperature range.
- **Measurement:** The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated.
- **Data Analysis:** The heat capacity of the sample is calculated from the differential heat flow, the heating rate, and the mass of the sample. A baseline measurement with empty pans and a calibration with a standard material of known heat capacity (e.g., sapphire) are performed to ensure accuracy.

Computational Estimation: Benson Group Additivity Method

Due to the vast number of isomers, experimental determination of thermodynamic properties for every C₉H₁₈ alkene is impractical. The Benson group additivity method is a powerful and widely used technique for estimating these properties.[\[1\]](#)[\[2\]](#)[\[11\]](#)

The method is based on the principle that the thermodynamic properties of a molecule can be approximated by summing the contributions of its constituent functional groups. Each group's contribution is a value derived from experimental data of a wide range of compounds.

Logical Workflow for Benson Method Estimation

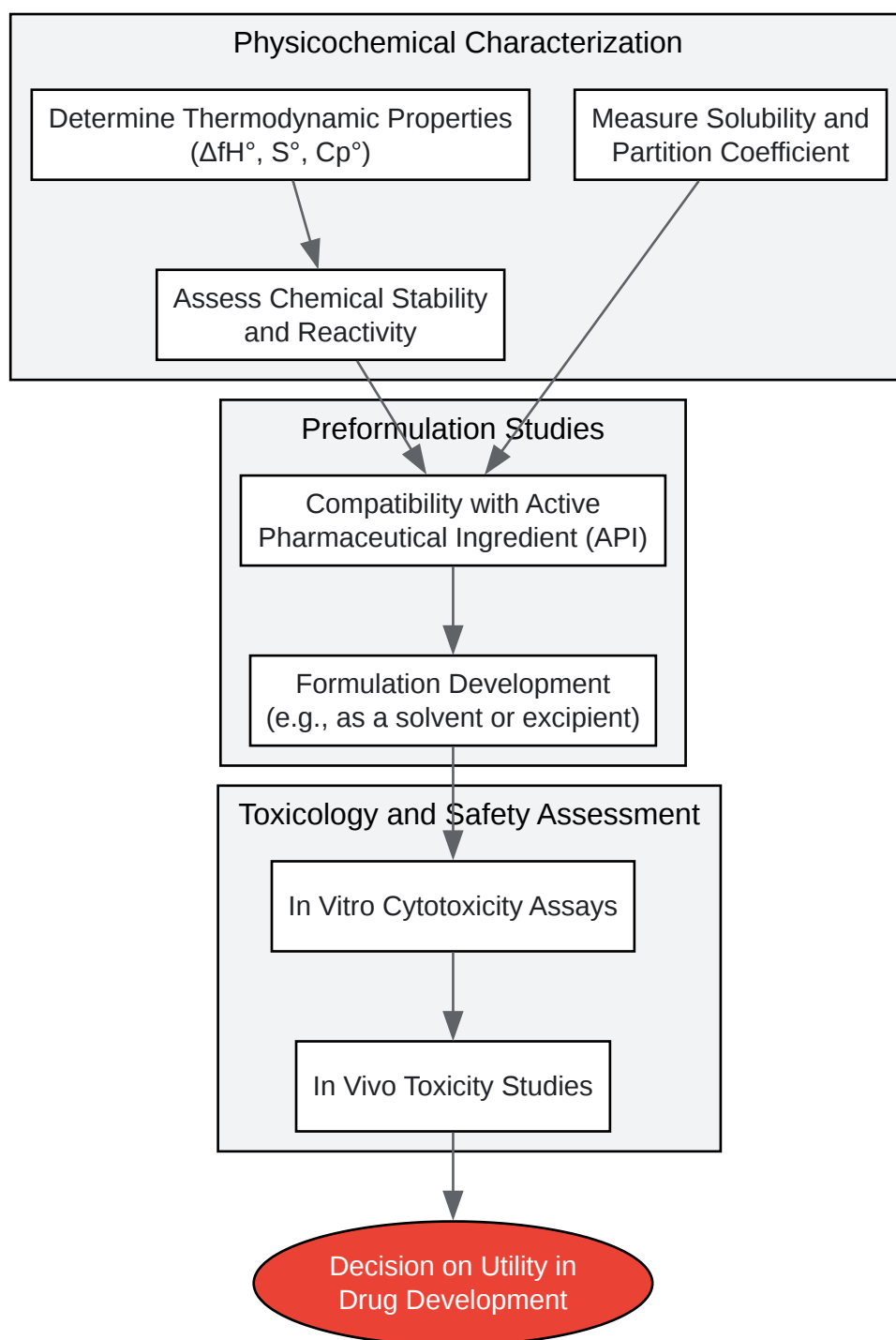


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Caption: Workflow for Estimating Thermodynamic Properties using the Benson Method.

Signaling Pathways and Experimental Workflows

While C9H18 alkenes are not typically direct modulators of biological signaling pathways, their thermodynamic properties are crucial in the context of drug development for understanding their stability, solubility, and potential as synthons or excipients. The workflow for assessing the utility of such a compound in a pharmaceutical context is outlined below.



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Caption: Experimental Workflow for Assessing C9H18 Alkenes in Drug Development.

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